euphorbiafactor L2

Description

Historical Context of Euphorbiafactor L2 Discovery and Isolation

The journey to the discovery of this compound is rooted in the long history of the medicinal use of plants from the Euphorbia genus. nih.govscirp.org For centuries, various cultures have utilized these plants to treat a wide range of ailments, including skin conditions, inflammation, and even cancer. nih.govresearchgate.net This rich history of traditional use prompted modern scientific investigation into the chemical constituents of Euphorbia species.

This compound is a member of the lathyrane diterpenoids, a major class of chemical compounds found in the Euphorbia genus. nih.govresearchgate.net These compounds are known for their complex and highly oxygenated three-ring structures. nih.gov The isolation of lathyrane diterpenoids like this compound typically involves a multi-step process. This process begins with the extraction from the plant material, often the seeds or roots of species such as Euphorbia lathyris or Euphorbia fischeriana, using solvents like methanol (B129727) or ethanol. nih.govmdpi.comresearchgate.net This is followed by bioactivity-guided fractionation, a method where the crude extract is separated into smaller fractions, and each is tested for a specific biological activity. nih.gov The active fractions are then subjected to further purification using chromatographic techniques to isolate the pure compound. researchgate.net

Specifically, this compound has been isolated from the seeds of Euphorbia lathyris. nih.govresearchgate.netmedchemexpress.com Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). nih.govresearchgate.net

Significance of this compound within Natural Product Chemistry

The significance of this compound in natural product chemistry stems from several key aspects:

Complex Chemical Structure: this compound possesses a lathyrane skeleton, a defining feature of a large group of diterpenes. nih.gov This intricate, three-dimensional structure presents a fascinating challenge for synthetic chemists and offers a unique scaffold for the development of new therapeutic agents. nih.gov

Diverse Biological Activities: Research has demonstrated that this compound exhibits a range of promising biological activities. These include anti-inflammatory, anticancer, and neuroprotective properties. nih.govresearchgate.net This broad spectrum of activity makes it a valuable lead compound in drug discovery.

Representative of a Bioactive Class: As a lathyrane diterpenoid, this compound is a representative of a class of natural products known for their significant biological effects, including the reversal of multidrug resistance in cancer cells and antiviral properties. nih.gov

Current Landscape of Academic Inquiry into this compound

Current research on this compound is vibrant and focused on several key areas, driven by its potential therapeutic applications.

Anti-Inflammatory Research: A significant portion of the research on this compound has investigated its anti-inflammatory properties. Studies have shown that it can alleviate lipopolysaccharide-induced acute lung injury in mice by suppressing the activation of Nuclear Factor-kappa B (NF-κB). nih.gov NF-κB is a crucial protein complex that controls the transcription of DNA, cytokine production, and cell survival, and its dysregulation is implicated in many inflammatory diseases. nih.govmdpi.com By inhibiting NF-κB, this compound can reduce the production of pro-inflammatory mediators. acs.orgscienceopen.com

Anticancer Investigations: The anticancer potential of this compound is another major focus of academic inquiry. It has been shown to induce apoptosis (programmed cell death) in lung cancer cells through the mitochondrial pathway. nih.govmedchemexpress.com Further research has demonstrated its ability to inhibit the proliferation and migration of certain liver cancer cells. nih.gov More recently, studies have explored its role in suppressing the generation of liver metastatic ascites in breast cancer by inhibiting the NLRP3 inflammasome. nih.gov

Neuroprotective Potential: Emerging research suggests that this compound may have a role in neurodegenerative diseases. It has been identified as an inhibitor of amyloid-beta (Aβ) aggregation. The aggregation of Aβ peptides is a hallmark of Alzheimer's disease. researchgate.netnih.govmdpi.com By preventing the formation of these toxic aggregates, this compound could potentially offer a therapeutic strategy for this debilitating condition.

Research Rationale and Scope for Comprehensive Analysis of this compound

The compelling biological activities of this compound provide a strong rationale for its comprehensive analysis. The primary goal of ongoing research is to fully elucidate its mechanisms of action and to evaluate its potential as a therapeutic agent.

The scope of future research will likely include:

In-depth Mechanistic Studies: While the inhibition of NF-κB and the induction of apoptosis have been identified, further studies are needed to understand the precise molecular targets of this compound.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound will help to identify the key structural features responsible for its biological activities. This knowledge is crucial for designing more potent and selective drug candidates.

Preclinical and Clinical Development: Should further preclinical studies confirm its efficacy and safety, this compound or its derivatives could potentially advance to clinical trials for inflammatory diseases, cancer, or neurodegenerative disorders.

The continued investigation of this fascinating natural product holds significant promise for the development of new and effective treatments for a range of human diseases.

Structure

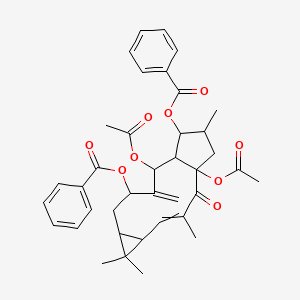

2D Structure

Properties

IUPAC Name |

(1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42O9/c1-21-18-28-29(37(28,6)7)19-30(45-35(42)26-14-10-8-11-15-26)23(3)33(44-24(4)39)31-32(46-36(43)27-16-12-9-13-17-27)22(2)20-38(31,34(21)41)47-25(5)40/h8-18,22,28-33H,3,19-20H2,1-2,4-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRGWGGHJYMSDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)C(CC4C(C4(C)C)C=C(C2=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthetic Pathways of Euphorbiafactor L2

Biogeographical Distribution and Botanical Sources of Euphorbiafactor L2

This compound is primarily derived from the seeds of Euphorbia lathyris L., also known as Caper Spurge or Caper Euphorbia medchemexpress.comresearchgate.netnih.govphytopurify.comglpbio.comcmro.gov.hkresearchgate.nettmrjournals.combiocrick.commdpi.comfrontiersin.org. This plant belongs to the Euphorbiaceae family, a large and diverse plant family with a cosmopolitan distribution, predominantly found in tropical and subtropical regions mdpi.com. While Euphorbia lathyris L. is recognized as a traditional Chinese medicinal material nih.govspandidos-publications.com, specific detailed biogeographical distribution data for this compound itself is not extensively documented in the provided literature. However, its presence is firmly established in the seeds of this particular species, and potentially other Euphorbia species such as Euphorbia pekinensis Rupr. chemfaces.com.

Elucidation of Biosynthetic Precursors for this compound

The biosynthesis of diterpenoids, including this compound, originates from the isoprenoid pathway. A key precursor in the synthesis of many diterpenoids within the Euphorbiaceae family, including those found in Euphorbia lathyris, is casbene (B1241624) researchgate.net. Casbene itself is synthesized from geranylgeranyl diphosphate (B83284) (GGPP), which is a common intermediate in the broader isoprenoid biosynthesis pathway researchgate.net. The conversion of GGPP to casbene is a critical early step, after which a series of cyclization and oxidation reactions lead to the formation of various diterpenoid skeletons, including the characteristic lathyrane structure of EFL2.

Enzymatic Machinery and Genetic Basis of this compound Biosynthesis

The precise enzymatic machinery and genetic basis for the biosynthesis of this compound are still areas of active research and not fully elucidated in the provided literature. However, studies have identified key enzymes involved in diterpenoid metabolism in Euphorbia species. For instance, cytochrome P450 enzymes from Euphorbia lathyris and Jatropha curcas have been engineered for the oxidation of casbene, suggesting their role in modifying diterpenoid precursors biocrick.com. Furthermore, O-acyltransferases, specifically ElBAHD16 and ElBAHD35, have been identified within the diterpene biosynthetic gene cluster of Euphorbia lathyris, indicating their involvement in the acylation steps common in the modification of diterpenoid structures researchgate.net. The specific genes encoding the enzymes responsible for the cyclization and functionalization steps leading to the unique lathyrane skeleton of EFL2 remain to be definitively identified.

Environmental and Physiological Factors Influencing this compound Production

Direct research detailing the specific environmental or physiological factors that directly influence the in planta production levels of this compound is limited in the provided search results. However, it is understood that plant secondary metabolite production can be influenced by various external stimuli and internal physiological states. For example, processing methods applied to Euphorbia lathyris seeds, such as "frosting," have been shown to significantly reduce the content of major diterpene esters, including EFL2, suggesting that post-harvest treatments can alter the final compound profile tmrjournals.com. Additionally, the stability of ester groups, which are present in EFL2, in the gastrointestinal environment has been noted, with potential hydrolysis impacting activity and absorption nih.gov. These observations imply that factors affecting plant metabolism and compound stability can indirectly influence the availability and perceived production of EFL2.

Chemodiversity and Structural Variants Related to this compound

This compound is part of a larger family of compounds known as Euphorbia factors (EFL1-21), which are extracted from the seeds of Euphorbia lathyris nih.govspandidos-publications.com. This family exhibits significant chemodiversity, with numerous related diterpenoids identified. Notable compounds within this family include Euphorbia factor L1, L3, L7a, L7b, L8, and L9 phytopurify.combiocrick.comresearchgate.net.

Beyond these related compounds, novel structural variants have also been discovered. These include lathyrane-type diterpenoids such as Euphorbia factors L2a and L2b, which feature an unusual trans-gem-dimethylcyclopropane moiety. Euphorbia factor L2a is also noted as the first example of a lathyrane diterpenoid with an endocyclic 12(Z)-double bond researchgate.netresearchgate.netresearchgate.net. These findings highlight the extensive structural variability within the Euphorbia factor family, underscoring the complexity of the secondary metabolism in Euphorbia species.

Advanced Structural Elucidation and Spectroscopic Characterization of Euphorbiafactor L2

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Euphorbiafactor L2

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments are employed to determine the planar structure and relative stereochemistry of the molecule. The chemical shifts provide information about the electronic environment of individual atoms, while correlation experiments reveal connectivity and spatial proximities.

Comprehensive analysis of the NMR spectra allows for the complete assignment of all proton and carbon signals in the this compound molecule. These assignments are fundamental to establishing the carbon skeleton and the location of various functional groups.

¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 47.5 (CH) | 3.30 (dd, 14.0, 8.0) |

| 2 | 37.8 (CH) | 2.12 (m) |

| 3 | 80.5 (CH) | 5.49 (t, 3.0) |

| 4 | 49.8 (CH) | 1.88 (m) |

| 5 | 65.2 (CH) | 6.25 (d, 9.0) |

| 6 | 58.9 (C) | - |

| 7 | 33.6 (CH₂) | 2.11 (m), 0.94 (m) |

| 8 | 20.1 (CH₂) | 2.13 (m), 1.74 (m) |

| 9 | 34.8 (CH) | 1.10 (m) |

| 10 | 25.6 (C) | - |

| 11 | 29.0 (CH) | 1.49 (dd, 11.5, 8.0) |

| 12 | 143.6 (CH) | 6.60 (dd, 11.5, 1.0) |

| 13 | 135.8 (C) | - |

| 14 | 196.8 (C=O) | - |

| 15 | 91.8 (C) | - |

| 16 | 13.5 (CH₃) | 0.67 (d, 6.5) |

| 17 | 55.4 (CH₂) | 2.49 (d, 3.0), 2.31 (dd, 3.0, 1.0) |

| 18 | 28.9 (CH₃) | 1.22 (s) |

| 19 | 16.8 (CH₃) | 1.23 (s) |

| 20 | 12.3 (CH₃) | 1.85 (s) |

| 5-OAc | 170.7 (C=O), 21.0 (CH₃) | 2.02 (s) |

| 15-OAc | 169.5 (C=O), 21.9 (CH₃) | 2.13 (s) |

| 3-OPhAc | 170.8 (C=O), 41.5 (CH₂), 133.8 (C), 129.4 (CH), 128.5 (CH), 127.2 (CH) | 3.59 (d, 15.0), 3.57 (d, 15.0), 7.25-7.30 (m) |

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Analysis of this compound

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), allows for the determination of the precise molecular formula.

Tandem mass spectrometry (MS/MS) experiments are utilized to study the fragmentation patterns of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, valuable structural information can be obtained, which helps to confirm the connectivity of different structural motifs within the molecule.

High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Formula |

| [M+Na]⁺ | 665.2721 | 665.2716 | C₃₈H₄₂O₉Na |

X-ray Crystallography and Solid-State Structural Analysis of this compound

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. For this compound, obtaining suitable crystals is a critical step. The diffraction data collected from a single crystal allows for the determination of the unit cell dimensions, space group, and the precise spatial coordinates of each atom in the molecule. This technique unambiguously establishes the absolute stereochemistry of all chiral centers.

The solid-state structure reveals detailed conformational information, including bond lengths, bond angles, and torsional angles, providing a static picture of the molecule's preferred conformation in the crystalline state.

Crystallographic Data for a Stereoisomer of this compound (Euphorbiafactor L2a)

| Parameter | Value |

| Formula | C₃₈H₄₂O₉ |

| Molecular Weight | 642.71 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.1400(4) |

| b (Å) | 9.3542(4) |

| c (Å) | 10.6916(5) |

| α (°) | 104.278(2) |

| β (°) | 90.570(2) |

| γ (°) | 91.630(2) |

| Volume (ų) | 885.37(7) |

| Z | 1 |

| Flack Parameter | 0.00(8) |

Note: The provided crystallographic data is for the closely related stereoisomer, euphorbiafactor L2a, as detailed crystallographic data for this compound was not available in the reviewed literature.

Chiroptical Methods (ECD, ORD) for Stereochemical Assignment of this compound

Chiroptical techniques, such as electronic circular dichroism (ECD) and optical rotatory dispersion (ORD), are powerful methods for investigating the stereochemistry of chiral molecules in solution. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively.

The experimental ECD spectrum of this compound is compared with theoretically calculated spectra for possible stereoisomers. A good agreement between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the molecule. This is particularly valuable when single crystals for X-ray analysis cannot be obtained. For instance, the absolute configuration of the related euphorbiafactor L2b has been confirmed through the comparison of its experimental ECD spectrum with the calculated one.

Computational Chemistry Approaches for Conformation and Structure Prediction of this compound

Computational chemistry, particularly density functional theory (DFT), plays a significant role in the structural elucidation of complex natural products like this compound. Theoretical calculations are used to predict the conformational preferences of the molecule by identifying low-energy conformers.

Furthermore, computational methods are employed to calculate various spectroscopic properties, such as NMR chemical shifts and ECD spectra, for different possible stereoisomers. These calculated data are then compared with the experimental results to aid in the correct structural and stereochemical assignment. This synergy between experimental data and computational predictions provides a powerful tool for resolving ambiguous structural features.

Synthetic Strategies and Chemical Derivatization of Euphorbiafactor L2

Total Synthesis Approaches to Euphorbiafactor L2: Methodologies and Challenges

The total synthesis of complex natural products like this compound is a demanding endeavor. While studies have reported the total synthesis of related Euphorbia diterpenoids, such as pepluacetal nih.gov, a comprehensive and published total synthesis specifically for this compound has not been identified in the reviewed literature. General challenges associated with the synthesis of Euphorbia diterpenoids include their low natural abundance, the intricate stereochemistry of their skeletons, and the presence of sensitive functional groups, which often result in low yields during chemical synthesis researchgate.net. The development of efficient synthetic routes would require sophisticated strategies to construct the characteristic lathyrane skeleton and precisely control the stereochemistry at multiple positions.

Semi-Synthesis and Late-Stage Functionalization of this compound from Natural Precursors

Semi-synthesis, which involves modifying compounds isolated from natural sources, offers an alternative route to complex molecules and their analogues. While Euphorbia lathyris seeds are a rich source of various diterpenoids, including Euphorbia factors Current time information in Bangalore, IN.researchgate.netresearchgate.netresearchgate.net, the literature primarily details the use of these natural precursors for the semi-synthesis of other compounds. For instance, hydrolysis products of ingenol-based Euphorbia factors from E. lathyris seeds have been utilized in the semi-synthesis of ingenol (B1671944) mebutate researchgate.net. Furthermore, research has focused on synthesizing derivatives of related compounds, such as Euphorbia factor L3, to explore their anti-inflammatory activities nih.govscienceopen.com. Direct reports on the semi-synthesis or late-stage functionalization of this compound itself from natural precursors are limited.

Rational Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives are crucial for structure-activity relationship (SAR) studies and for developing compounds with improved or novel biological properties. Studies have explored the synthesis of lathyrane diterpenoid hybrids and derivatives, often by conjugating the lathyrane skeleton with other pharmacophores to enhance anti-inflammatory activity nih.govscienceopen.com. For example, derivatives of Euphorbia factor L3 have been synthesized by esterification with fatty and aromatic acids nih.gov. Research has also involved creating lathyrane diterpenoid hybrids with moieties like pyrazoles, thiazoles, and furoxans researchgate.netscienceopen.com. However, specific, rational design strategies and syntheses focused on creating analogues or derivatives of this compound are not extensively documented in the available literature.

Regioselective and Stereoselective Modifications of the this compound Skeleton

Mechanistic Studies of Key Reactions in this compound Synthesis

Mechanistic studies are vital for understanding reaction pathways and optimizing synthetic strategies. While general principles of organic reaction mechanisms, such as proton transfer, dissociation, nucleophilic attack, and rearrangements, are well-established wikipedia.orgmasterorganicchemistry.comyoutube.com, specific mechanistic investigations into the chemical reactions employed in the synthesis or derivatization of this compound are not prominently featured in the literature. The mechanistic studies predominantly found in the context of EFL2 focus on its biological actions, such as the induction of apoptosis via the mitochondrial pathway or its anti-inflammatory effects mediated through signaling pathways like NF-κB and the NLRP3 inflammasome Current time information in Bangalore, IN.researchgate.netmdpi.commedchemexpress.cnscienceopen.comscispace.comresearchgate.netresearchgate.net.

Molecular Mechanisms of Action of Euphorbiafactor L2

Identification of Specific Molecular Targets and Ligand-Receptor Interactions of Euphorbiafactor L2

This compound has been identified to interact with several key molecular targets, influencing cellular responses. Notably, it has been shown to suppress Toll-like receptor (TLR) signaling, particularly TLR7. This suppression involves the downregulation of the TLR7-mediated IRAK4-IKKβ-IRF5 and NF-κB signaling pathways frontiersin.orgfrontiersin.orgresearchgate.netnih.govbmj.comnih.govresearchgate.net. Furthermore, EFL2 has been implicated in modulating the activity of the NLRP3 inflammasome, a critical component of the innate immune system, by specifically suppressing both its priming and activation bmj.comnih.govresearchgate.netnih.govresearchgate.net.

Recent studies suggest that this compound may also bind to glucocorticoid receptors, which contributes to its ability to downregulate NF-κB phosphorylation and NLRP3 inflammasome expression nih.gov. Additionally, EFL2 has been found to inhibit the transcriptional activity and protein expression of the Liver X Receptor alpha (LXRα) tmrjournals.com. While direct ligand-receptor interactions for many of these targets are still under investigation, the observed effects point towards a significant role for receptor binding in EFL2's mechanism of action.

Elucidation of Intracellular Signal Transduction Pathways Modulated by this compound

This compound significantly impacts several key intracellular signal transduction pathways. A primary pathway affected is the NF-κB signaling pathway . EFL2 robustly downregulates the activation of this pathway by inhibiting the phosphorylation of IRAK4, IKKβ, and IRF5, thereby blocking the phosphorylation and translocation of p65 (a subunit of NF-κB) to the nucleus frontiersin.orgfrontiersin.orgresearchgate.netnih.govbmj.comnih.govresearchgate.net. This inhibition of NF-κB activation is a key mechanism underlying EFL2's anti-inflammatory effects, observed in conditions like rheumatoid arthritis and acute lung injury frontiersin.orgfrontiersin.orgnih.govresearchgate.net.

Another crucial pathway modulated by EFL2 is the NLRP3 inflammasome signaling pathway . EFL2's suppression of both the priming and activation of NLRP3 inflammasome leads to reduced production of pro-inflammatory cytokines like IL-1β and IL-18 bmj.comnih.govnih.govresearchgate.net. This action is particularly relevant in inflammatory diseases such as gout nih.gov.

EFL2 also influences the mitochondrial pathway of apoptosis . It induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) generation, causing a loss of mitochondrial electrochemical potential, leading to the release of cytochrome c, and subsequently activating caspase-9 and caspase-3, and cleaving poly(ADP-ribose) polymerase (PARP) chemfaces.comglpbio.comnih.govcore.ac.uk.

Additionally, EFL2 has been shown to inhibit the JAK/STAT signaling pathway , specifically by suppressing STAT3 phosphorylation, which contributes to its anti-proliferative and anti-migratory effects on cancer cells nih.gov.

Modulation of Enzymatic Activities and Protein-Protein Interactions by this compound

This compound's modulation of enzymatic activities and protein-protein interactions is central to its mechanisms.

Enzymatic Activity: EFL2 inhibits key enzymes involved in inflammatory signaling. It suppresses the phosphorylation of IRAK4 and IKKβ , crucial kinases in the TLR pathway frontiersin.orgfrontiersin.orgresearchgate.netnih.govbmj.comnih.govresearchgate.net. It also inhibits the activation of caspase-9 and caspase-3 , key executioner caspases in apoptosis chemfaces.comglpbio.comnih.govcore.ac.uk. Furthermore, EFL2 has been shown to downregulate the expression and activity of NLRP3 , a core component of the inflammasome complex nih.govnih.govresearchgate.net.

Protein-Protein Interactions: While direct evidence of EFL2 mediating specific protein-protein interactions is limited in the provided literature, its mechanism of action implies modulation of such interactions. For instance, by inhibiting the phosphorylation and translocation of p65 , EFL2 likely disrupts the formation of functional transcription factor complexes necessary for NF-κB activation frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.net. Its reported binding to glucocorticoid receptors suggests a potential interaction that leads to downstream signaling modulation nih.gov. The observed effects on IRAK4-IKKβ-IRF5 and NLRP3 inflammasome assembly also indirectly indicate interference with protein-protein interactions within these complexes.

Data Table 5.3.1: Key Enzymatic Activities Modulated by this compound

| Target Enzyme/Kinase | Pathway/Process Affected | Effect of EFL2 | Reference(s) |

|---|---|---|---|

| IRAK4 | TLR7 signaling | Inhibition | frontiersin.orgfrontiersin.orgresearchgate.netnih.govbmj.comnih.govresearchgate.net |

| IKKβ | TLR7 signaling, NF-κB | Inhibition | frontiersin.orgfrontiersin.orgresearchgate.netnih.govbmj.comnih.govresearchgate.net |

| Caspase-9 | Apoptosis | Activation | chemfaces.comglpbio.comnih.govcore.ac.uk |

| Caspase-3 | Apoptosis | Activation | chemfaces.comglpbio.comnih.govcore.ac.uk |

| NLRP3 | Inflammasome activation | Suppression | nih.govnih.govresearchgate.net |

| STAT3 | JAK/STAT signaling | Inhibition | nih.gov |

Effects of this compound on Gene Expression and Epigenetic Regulation

This compound influences gene expression primarily through its modulation of signaling pathways that control transcription.

Gene Expression: By inhibiting the NF-κB pathway, EFL2 reduces the expression of genes encoding pro-inflammatory cytokines such as IL-1β , IL-6 , TNF-α , and IL-8 frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.net. It also downregulates the mRNA expression of chemokines like CCL3 , CXCL-1 , CXCL-5 , and CXCL2 frontiersin.org. In cancer cells, EFL2's inhibition of STAT3 phosphorylation leads to reduced expression of genes involved in proliferation and migration nih.gov. Its suppression of NLRP3 inflammasome activation similarly leads to decreased expression of genes for IL-1β and IL-18 nih.govnih.govresearchgate.net. Furthermore, EFL2 has been observed to downregulate the expression of LXRα tmrjournals.com.

Epigenetic Regulation: Direct evidence for this compound's role in epigenetic regulation, such as DNA methylation or histone modification, is not extensively detailed in the provided search results. However, the general concept of "epigenetic regulation of gene expression" is mentioned in relation to gout and innate immune responses globalauthorid.comebi.ac.uk, suggesting a potential, albeit uncharacterized, link for EFL2.

Data Table 5.4.1: Genes and Cytokines Regulated by this compound

| Target Gene/Cytokine | Pathway/Process Affected | Effect of EFL2 | Reference(s) |

|---|---|---|---|

| IL-1β | NF-κB, NLRP3 | Downregulation | frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.netnih.govresearchgate.net |

| IL-6 | NF-κB | Downregulation | frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.net |

| TNF-α | NF-κB | Downregulation | nih.govresearchgate.net |

| IL-8 | NF-κB | Downregulation | nih.govresearchgate.net |

| CCL3 | Inflammatory response | Downregulation | frontiersin.org |

| CXCL-1 | Inflammatory response | Downregulation | frontiersin.org |

| CXCL-5 | Inflammatory response | Downregulation | frontiersin.org |

| CXCL2 | Inflammatory response | Downregulation | frontiersin.org |

| STAT3 | JAK/STAT | Inhibition | nih.gov |

| LXRα | Nuclear Receptor | Downregulation | tmrjournals.com |

Subcellular Localization and Compartmentalization of this compound Activity

The precise subcellular localization of this compound itself has not been explicitly detailed in the provided literature. However, its mechanisms of action suggest activity in various cellular compartments.

Mitochondrial Pathway: EFL2's induction of apoptosis via the mitochondrial pathway implies that it or its downstream effectors interact within or affect the mitochondria chemfaces.comglpbio.comnih.govcore.ac.uk. This includes affecting mitochondrial membrane potential and the release of cytochrome c from the mitochondria.

Nuclear Translocation: The inhibition of NF-κB activation by EFL2 involves blocking the translocation of the p65 subunit to the nucleus frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.net. This suggests that while EFL2's primary site of action might not be the nucleus, its downstream effects are compartmentalized to the nucleus to regulate gene expression.

Cytoplasmic/Membrane Interactions: Activation of TLRs and subsequent signaling cascades like IRAK4/IKKβ initiation typically occur at the cell membrane and in the cytoplasm frontiersin.orgfrontiersin.orgresearchgate.netnih.gov. EFL2's inhibition of these pathways suggests its action may involve these compartments.

General Cellular Compartments: General predictions for protein subcellular localization include nucleus, cytosol, and mitochondria suba.liveresearchgate.net. While EFL2 is a small molecule, its targets and downstream effects span these cellular compartments.

Table of Compound Names Mentioned:

Biological Activities and Pre Clinical Mechanistic Investigations of Euphorbiafactor L2

In Vitro Cellular Studies on Processes Modulated by Euphorbiafactor L2

This compound, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris L., has demonstrated significant effects on cellular processes such as proliferation and programmed cell death in various cancer cell lines. nih.govmedchemexpress.com

One of the key activities of this compound is the induction of apoptosis. In a study involving human lung carcinoma A549 cells, this compound was shown to have potent cytotoxic effects. researchgate.net The mechanism of this apoptosis induction was found to be mediated through the mitochondrial pathway. nih.govresearchgate.net Treatment with this compound led to an increase in the generation of reactive oxygen species (ROS), which in turn caused a loss of the mitochondrial electrochemical potential. nih.gov This was followed by the release of cytochrome c from the mitochondria into the cytoplasm, which then activated caspase-9 and caspase-3. nih.gov The activation of these caspases ultimately resulted in the cleavage of poly(ADP-ribose) polymerase (PARP), a key event in the execution phase of apoptosis. nih.gov

Further research has also highlighted the anti-proliferative and anti-migratory effects of this compound. It has been demonstrated to inhibit the proliferation and migration of SMMC-7721 and Hep G2 liver cancer cells by inhibiting the phosphorylation of STAT3. nih.gov Additionally, in 4T1 breast cancer cells, this compound exhibited an IC50 of 36.71 μM in an MTT assay, indicating its dose-dependent inhibitory effect on cell viability. nih.gov

| Cell Line | Observed Effect | Mechanism of Action |

| A549 (Lung Carcinoma) | Induction of apoptosis, Cytotoxicity | Increased ROS generation, loss of mitochondrial potential, release of cytochrome c, activation of caspase-9 and caspase-3, cleavage of PARP. nih.govresearchgate.net |

| SMMC-7721 (Hepatocellular Carcinoma) | Inhibition of proliferation and migration | Inhibition of STAT3 phosphorylation. nih.gov |

| Hep G2 (Hepatocellular Carcinoma) | Inhibition of proliferation and migration | Inhibition of STAT3 phosphorylation. nih.gov |

| 4T1 (Breast Cancer) | Inhibition of cell viability (IC50 = 36.71 μM) | Not specified in the provided results. nih.gov |

In Vivo Mechanistic Investigations of this compound in Model Organisms

Pre-clinical studies using animal models have provided further insights into the physiological responses modulated by this compound.

In a breast cancer liver metastasis model, the administration of this compound was found to inhibit the generation of ascites in a dose-dependent manner. nih.gov This study also revealed that this compound inhibited the metastasis of tumor cells. nih.gov The underlying mechanism for this effect is linked to the compound's immunomodulatory properties, specifically its ability to inhibit the activation of the NLRP3 inflammasome. nih.gov Overexpression of NLRP3 was shown to abolish the beneficial effects of this compound, confirming the central role of this pathway in its in vivo activity. nih.gov

Another in vivo study focused on the anti-inflammatory effects of this compound in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury. The results indicated that this compound could attenuate pathological alterations in the lung. nih.gov

| Model Organism | Physiological Response | Underlying Mechanism |

| Mouse (Breast Cancer Liver Metastasis Model) | Inhibition of ascites generation, Inhibition of tumor cell metastasis | Inhibition of NLRP3 inflammasome activation. nih.gov |

| Mouse (LPS-induced Acute Lung Injury Model) | Attenuation of pathological lung alterations | Not specified in the provided results. nih.gov |

Immunomodulatory Effects and Underlying Mechanisms of this compound

This compound has been shown to exert significant immunomodulatory effects, primarily through its influence on inflammatory pathways and immune cell infiltration.

In a breast cancer liver metastasis model, this compound treatment led to an enhanced infiltration of immune cells, specifically CD4 and CD8 T cells, into the tumor tissue. nih.gov This increased immune surveillance is coupled with the compound's ability to suppress tumor cell metastasis by inhibiting the activation of the NLRP3 inflammasome. nih.gov The study demonstrated that this compound dose-dependently downregulated the mRNA and protein expression of NLRP3 and its related molecules. nih.gov The inhibition of the NLRP3 inflammasome leads to a decrease in the expression of cleaved-caspase1 and IL-1β, key inflammatory mediators. nih.gov

Furthermore, research indicates that this compound may exert anti-arthritic effects by suppressing the TLR7 mediated signaling pathway. researchgate.net This suggests a broader role for this compound in modulating immune responses beyond the context of cancer.

| System Studied | Immunomodulatory Effect | Mechanism of Action |

| Breast Cancer Liver Metastasis Model (in vivo) | Enhanced infiltration of CD4 and CD8 T cells, Inhibition of tumor cell metastasis | Inhibition of NLRP3 inflammasome activation, downregulation of NLRP3, cleaved-caspase1, and IL-1β expression. nih.gov |

| Arthritis Model | Anti-arthritic effects | Suppression of TLR7 mediated signaling pathway. researchgate.net |

Antimicrobial and Antiviral Activities and Mechanisms of this compound

While the seeds of Euphorbia lathyris L., the plant from which this compound is isolated, have been traditionally recognized for their antiviral properties, there is currently no direct scientific evidence specifically attributing these activities to this compound. nih.gov The existing research has not yet elucidated the specific antimicrobial or antiviral spectrum of this compound or the mechanisms by which it might exert such effects. Further investigation is required to determine if this compound is a key contributor to the traditionally observed antiviral effects of the plant extract.

Analytical Methodologies for Detection, Isolation, and Quantification of Euphorbiafactor L2

Advanced Chromatographic Techniques (HPLC, GC-MS, LC-MS/MS) for Euphorbiafactor L2 Analysis

Chromatographic techniques are foundational for separating, identifying, and quantifying this compound. High-Performance Liquid Chromatography (HPLC) and its hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS), are widely employed.

High-Performance Liquid Chromatography (HPLC): HPLC is routinely used for assessing the purity of isolated this compound, with purity levels often reported as exceeding 98% nih.govphytopurify.comhoelzel-biotech.comchemfaces.comtocric.comnaver.com. Furthermore, HPLC coupled with detectors like Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD) has been utilized for the analysis of EFL2 in complex plant matrices phytopurify.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These advanced techniques offer superior sensitivity and specificity for EFL2 analysis, especially in biological samples like plasma.

LC-ESI-MS has been successfully applied for the identification and quantification of EFL2 in Euphorbia lathyris seeds researchgate.netbiocrick.comresearchgate.net. A typical method involves an Agilent Eclipse XDB-C18 column (4.6 mm × 150 mm, 5 μm) with an isocratic mobile phase of water and acetonitrile, operated at a flow rate of 0.25 mL/min and a column temperature of 30°C, with UV detection at 272 nm researchgate.net. The Electrospray Ionization (ESI) source is typically used in positive ion mode researchgate.net.

For pharmacokinetic studies, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) has been developed nih.gov. This method utilizes a Waters Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm) and an Agilent 6495 triple quadrupole mass spectrometer for sensitive detection and quantification in plasma samples nih.gov.

A selective and sensitive LC-MS method was also developed for the simultaneous determination of Euphorbia factors L1, L2, and L3 in rat plasma, employing an Elite C18 column (150 mm × 4.6 mm, 5 μm) with a methanol-water gradient elution chemfaces.com.

Hydrophobic Interaction Electrokinetic Chromatography (HIEKC) has emerged as another method for the simultaneous separation and determination of EFL1, EFL2, and EFL3, utilizing a specific buffer system and capillary electrophoresis conditions researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) is less commonly reported for the direct analysis of this compound, likely due to its relatively high molecular weight and polarity, which are more amenable to LC-based separation.

Spectroscopic and Spectrometric Methods for Quantitative Analysis of this compound in Complex Matrices

Spectroscopic and spectrometric methods are indispensable for confirming the identity and elucidating the structure of this compound, and they play a role in its quantitative analysis, often in conjunction with chromatographic separation.

Mass Spectrometry (MS): MS, particularly when coupled with LC (LC-MS, LC-MS/MS, LC-TOF-MS), provides crucial information about the molecular weight and fragmentation patterns of EFL2, aiding in its identification and quantification nih.govresearchgate.netbiocrick.comresearchgate.net. High-Resolution Electrospray Ionization Mass Spectrometry (HR-EI-MS) has been used for detailed structure elucidation nih.gov. Full scan ion spectra in positive ion mode are also employed for identification researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural determination. Both 1D (¹H, ¹³C) and 2D NMR techniques (e.g., DEPT) are routinely used to elucidate the complete structure of this compound, confirming its identity and stereochemistry nih.goviucr.orgpsu.edursc.orgasianpubs.orgresearchgate.net. The ¹H NMR spectrum is often reported as being consistent with the established structure medchemexpress.com. NMR data is critical for verifying the identity of isolated compounds and for structural confirmation of reference standards.

UV-Vis Spectroscopy: While not typically used for standalone quantification of EFL2 in complex matrices, UV detection is commonly integrated into HPLC systems, providing a means to detect and quantify the compound based on its chromophore researchgate.netmdpi.com.

Development and Validation of Immunoassays and Biosensors for this compound Detection

Currently, there is limited to no published research detailing the development and validation of specific immunoassays (e.g., ELISA) or biosensors for the detection of this compound. The primary analytical approaches reported rely on chromatographic and spectroscopic methods. The development of such bioanalytical tools would require the generation of specific antibodies or recognition elements, which have not been described for EFL2 in the available literature.

Optimized Sample Preparation Strategies for this compound Extraction and Purification

Effective sample preparation is critical for maximizing the recovery and purity of this compound from its source material or biological matrices.

Extraction: The primary source of this compound is the seeds of Euphorbia lathyris L. Extraction is typically performed using organic solvents such as ethanol, chloroform, dichloromethane, ethyl acetate, DMSO, or acetone (B3395972) chemfaces.comphytopurify.comnaver.comasianpubs.org. For biological samples like plasma, specific protocols are employed. For instance, plasma samples are often precipitated with acetonitrile, followed by extraction and further processing with mobile phase components before injection into LC-MS/MS systems nih.gov. Alternatively, ether extraction has been used for plasma sample preparation in LC-MS analyses chemfaces.com.

Purification: Following initial extraction, purification steps are necessary to isolate EFL2. This often involves column chromatography using stationary phases such as silica (B1680970) gel asianpubs.org. Bioassay-guided off-line two-dimensional HPLC (2D HPLC) has proven effective for the isolation of multiple compounds, including EFL2, from complex plant extracts, employing sequential separation on different chromatographic columns (e.g., bare silica followed by an amide column) psu.edursc.org. The purity of isolated EFL2 is typically confirmed by HPLC, often achieving levels greater than 98% nih.govphytopurify.comhoelzel-biotech.comchemfaces.com.

Method Validation, Quality Control, and Standardization in this compound Analysis

Rigorous method validation is essential to ensure the reliability of analytical data generated for this compound. Key parameters include linearity, accuracy, precision, specificity, sensitivity (Limit of Detection - LOD, Limit of Quantitation - LOQ), and stability.

Method Validation Parameters:

HPLC-ESI-MS: Validation studies have demonstrated good linearity for EFL2 with calibration curves in the range of 3.8-30.5 μg/mL. Average recoveries have been reported around 91.10% with a Relative Standard Deviation (RSD) of 2.4% researchgate.net. The method is considered simple, accurate, reliable, and reproducible for quality control of E. lathyris seeds researchgate.net.

| Parameter | This compound | Unit |

| Linearity Range | 3.8 - 30.5 | μg/mL |

| Recovery | 91.10 | % |

| RSD | 2.4 | % |

UPLC-MS/MS: For pharmacokinetic analysis, calibration curves were linear from 2.0 to 200 ng/mL, with an LLOQ of 2.0 ng/mL. Intra-day precision was within 8.6%, and inter-day precision was within 14.6%. Accuracy was reported as less than 9.7% (intra-day) and 7.5% (inter-day) chemfaces.com.

| Parameter | Value | Unit |

| Cmax | 4,525.12 ± 1,630.01 | ng/mL |

| Tmax | 2.50 ± 1.73 | h |

HIEKC: This method demonstrated good linearity (r > 0.9945) with LODs of 7.5 μg/mL and LOQs of 23.9 μg/mL for EFL2. Recoveries ranged from 98.5% to 103.8%, indicating excellent accuracy and precision suitable for quality control analysis researchgate.net.

Quality Control and Standardization: Quality control relies heavily on the purity assessment by HPLC and the use of certified reference standards. These standards are crucial for accurate calibration and identification in quantitative analyses phytopurify.comchemfaces.combiosynth.com. The consistency of purity (>98%) across various suppliers underscores the importance of HPLC in quality assurance nih.govhoelzel-biotech.comtocric.comnaver.com. General guidelines for method validation, such as those from Eurachem, emphasize the "fitness for purpose" of analytical methods, ensuring that the chosen parameters (linearity, accuracy, precision, stability, matrix effect, and extraction recovery) meet the specific requirements of the analysis eurachem.org.

Compound List

this compound (EFL2)

Euphorbia factor L1

Euphorbia factor L3

Euphorbia factor L7a

Euphorbia factor L8

Larotaxel

Cinobufagin

Bufalin

Oridonin

Oxymatrine

Matrine

Costus lactone

Dihydromyricetin

Polyphyllin D

Corosolic acid

1,6,6-Trimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione

Schizandrin

20(s)-Ginsenoside Rh2

(-)-Arctigenin

Quercetin 3-b-D-galactoside

Celastrol

Evodiamine

Kaempferol

Tanshinone IIB

Cepharanthine

Dorsomorphin

Acetate gossypol

Glyceryl monooleate

Euphorbia factor L9

Esculetin

Lathyranoic acid A

Euphorbia Factor L31

Euphorbia Factor L30

Euphordracunculin C

Epoxyboetirane A

Deoxy Euphorbia Factor L1

Euphorbia Factor L7b

Euphorbia Factor L17

Euphorbia Factor L22

Euphorbia Factor L23

Euphorbia Factor L24

Euphorbia Factor L29

Euphorbia factor L11

AQP2

AQP4

AQP8

NLRP3

IL-1β

IL-6

TNF-α

Caspase-1

Cleaved-caspase1

Caspase-9

Caspase-3

ROS (Reactive Oxygen Species)

iNOS

COX-2

p-IκBα

NF-κB

IRAK4

IKKβ

IRF5

CD11b

F4/80

Ly6C

Ly6G

CCL3

CXCL-1

CXCL-5

CXCL2

CD4

CD8

PGA-CHI-OA-LIP

AST (aspartate aminotransferase)

ALT (alanine aminotransferase)

Semen Euphorbiae (SE)

Semen Euphorbiae Pulveratum (SEP)

Lathyrane diterpenoids

Euphorbia lathyris A

Structure Activity Relationship Sar Studies of Euphorbiafactor L2 and Its Analogues

Rational Design and Synthesis of Euphorbiafactor L2 Analogues for SAR Elucidation

The elucidation of SAR for this compound and its relatives has been advanced through the rational design and synthesis of various analogues. Researchers have systematically modified the structures of naturally occurring lathyrane diterpenoids, often starting from more abundant compounds like Euphorbia Factor L3 (EFL3). These efforts typically involve the esterification or acylation of hydroxyl groups located at key positions, such as C-3, C-5, and C-15, to generate libraries of derivatives mdpi.comnih.gov. By varying the acyl chains at these positions, scientists can probe how these modifications affect the compound's interaction with biological targets.

In addition to synthetic modifications, the isolation and characterization of naturally occurring stereoisomers, such as Euphorbia Factor L2a and L2b, which are structurally related to EFL2, also contribute to SAR understanding rsc.orgresearchgate.netresearchgate.net. These studies involve detailed spectroscopic analyses, including NMR and X-ray diffraction, to define their precise stereochemistry and structural nuances. The synthesis of such analogues and isomers allows for a systematic evaluation of how subtle structural changes translate into altered biological potency and selectivity.

Computational Approaches to SAR Modeling and Ligand-Based Drug Design for this compound

Computational methodologies play an increasingly vital role in modern drug discovery, including the study of natural products like this compound. Pharmacophore modeling, a technique that describes the essential three-dimensional arrangement of chemical features required for a molecule to interact with a biological target, is particularly valuable nih.govplos.org. Pharmacophore models can be developed using either ligand-based approaches, which derive models from a set of known active compounds, or receptor-based approaches, which utilize the 3D structure of the target protein's binding site nih.govunina.it.

While specific computational SAR studies directly on EFL2 are not extensively detailed in the current literature, the general principles of pharmacophore modeling are applicable. Such models can predict the potential biological activity of novel compounds and guide the design of new analogues with improved properties. Furthermore, computational tools have been instrumental in elucidating the absolute configurations of complex molecules, as demonstrated by the use of electronic circular dichroism (ECD) calculations in determining the stereochemistry of Euphorbia factor L2 isomers rsc.orgresearchgate.netresearchgate.net. Integrating computational methods with experimental data provides a powerful framework for understanding and optimizing the SAR of EFL2.

Impact of Stereochemistry and Conformational Flexibility on this compound Activity

Stereochemistry plays a critical role in the biological activity of many natural products, and this compound is no exception. The existence of stereoisomers, such as Euphorbia Factor L2a and L2b, which differ in their structural configurations from EFL2, underscores the importance of precise spatial arrangements of atoms rsc.orgresearchgate.netresearchgate.net. For instance, Euphorbia Factor L2b has demonstrated biological activity, exhibiting an inhibitory effect with an IC50 value of 0.87 μM against the U937 cell line rsc.orgresearchgate.netresearchgate.net. This finding suggests that specific stereochemical features, such as the configuration of the gem-dimethylcyclopropane unit or the geometry of double bonds, can significantly influence the potency and efficacy of these diterpenoids.

The lathyrane skeleton is inherently conformationally flexible, meaning it can adopt various three-dimensional shapes. This flexibility is a key factor in how the molecule interacts with its biological targets. Understanding and accounting for this conformational flexibility is essential in SAR studies and when developing pharmacophore models, as it influences the molecule's ability to achieve an optimal binding pose within a target's active site unina.it.

Modifications of this compound for Enhanced Specificity and Potency towards Molecular Targets

The ultimate goal of SAR studies is to guide the modification of lead compounds to enhance their therapeutic potential. For this compound and related lathyrane diterpenoids, SAR investigations have identified specific sites on the molecule that are amenable to modification for potentially improving potency and specificity. As noted, the hydroxyl groups at positions C-3, C-5, C-7, and C-15 are critical sites where esterification or acylation can modulate biological activity mdpi.comsemanticscholar.org. For example, while a free hydroxyl group at C-3 is important for activity, its esterification has been observed to enhance efficacy in certain diterpenes semanticscholar.org.

Although specific examples of direct modifications to this compound aimed at significantly enhancing its potency or specificity are not extensively detailed in the reviewed literature, the general strategy involves synthesizing a diverse range of analogues. These synthetic efforts are designed to systematically explore how structural alterations impact the compound's interaction with its molecular targets, thereby providing a basis for developing more effective and selective therapeutic agents.

Compound List:

this compound (EFL2)

Euphorbiafactor L2a

Euphorbiafactor L2b

Euphorbia Factor L3 (EFL3)

Lathyrol

Lathyrane diterpenoids

Metabolism and Pre Clinical Pharmacokinetics of Euphorbiafactor L2

Absorption, Distribution, and Excretion (ADE) Profiles of Euphorbiafactor L2 in Model Organisms

Detailed studies delineating the complete absorption, distribution, and excretion (ADE) profile of this compound in preclinical models are not extensively available in published literature. However, preliminary pharmacokinetic data in rats following oral administration of extracts containing this compound indicate that the compound is absorbed into the systemic circulation. The plasma concentration-time curves for this compound have been documented, though comprehensive parameters such as bioavailability, tissue distribution, and routes and rates of excretion have not been fully elucidated.

General toxicological studies on methanol (B129727) extracts of Euphorbia hirta in rats have not shown significant alterations in organ morphology, which may indirectly suggest no unusual tissue accumulation. researchgate.netdocumentsdelivered.com However, this is not a direct measure of the distribution of a specific compound like this compound. For other diterpenoids, extensive metabolism in the liver is a common feature, which can influence their distribution and excretion profiles. nih.gov Without specific studies, the tissue penetration, extent of protein binding, and the primary routes of elimination (renal or fecal) for this compound remain speculative.

Identification of Enzymatic Biotransformation Pathways and Metabolites of this compound

Direct studies identifying the specific enzymatic biotransformation pathways and resulting metabolites of this compound are scarce. However, research on a closely related lathyrane-type diterpene, euphorbiasteroid, also from Euphorbia lathyris, provides valuable insights into the potential metabolic transformations that this compound might undergo. nih.gov

In a study investigating the metabolism of euphorbiasteroid in rats, a total of 31 metabolites were identified, indicating extensive biotransformation. nih.gov The primary metabolic pathways observed for euphorbiasteroid included:

Hydroxylation: The addition of hydroxyl (-OH) groups to the molecule.

Hydrolysis: The cleavage of ester bonds.

Oxygenation: The introduction of oxygen atoms, potentially leading to epoxide formation.

Sulfonation: The addition of a sulfonate group.

Glycosylation: The attachment of a sugar moiety.

Biotransformation studies of another lathyrane derivative, euphoboetirane A, using microbial systems also revealed regioselective oxidation and isomerization as key metabolic reactions. nih.gov Given the structural similarities, it is plausible that this compound undergoes similar phase I (oxidation, hydrolysis) and phase II (conjugation) metabolic reactions.

Table 1: Potential Metabolic Pathways for this compound based on Euphorbiasteroid Metabolism Data

| Metabolic Pathway | Description | Potential Effect on this compound |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl group | Increased water solubility, potential for further conjugation |

| Hydrolysis | Cleavage of ester linkages | Removal of acetyl or other ester groups, formation of alcohol metabolites |

| Oxygenation | Introduction of an oxygen atom | Formation of epoxides or other oxidized metabolites |

| Sulfonation | Addition of a sulfate group | Increased water solubility, facilitation of excretion |

This table is speculative and based on data from the structurally related compound euphorbiasteroid.

Role of Cytochrome P450 Enzymes and Other Metabolic Systems in this compound Processing

The involvement of cytochrome P450 (CYP) enzymes in the metabolism of terpenoids is well-established. researchgate.netresearchgate.net These enzymes are crucial for the phase I oxidative metabolism of a wide array of xenobiotics. Studies on the biosynthesis of lathyrane diterpenoids in Euphorbia lathyris have identified specific CYP enzymes (CYP71D445 and CYP726A27) involved in the oxidation of the precursor molecule, casbene (B1241624). pnas.org Furthermore, engineered yeast expressing Euphorbia lathyris CYP enzymes have been shown to oxidize casbene, highlighting the central role of these enzymes in diterpenoid metabolism. nih.gov

While direct evidence for this compound is lacking, the observed hydroxylation and oxygenation of the related compound euphorbiasteroid in rat liver microsomes strongly suggest the involvement of CYP enzymes in its metabolism. nih.gov Rat liver microsomes are a rich source of CYP enzymes, and their ability to metabolize euphorbiasteroid points to a significant role for this enzyme system.

Other metabolic systems, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), are likely involved in the phase II conjugation reactions (glycosylation and sulfonation) observed for euphorbiasteroid, which would facilitate the excretion of this compound metabolites. nih.gov

Impact of Genetic Polymorphisms on this compound Metabolism in Pre-clinical Models

There is currently no available data from preclinical models investigating the impact of genetic polymorphisms on the metabolism of this compound. However, it is a well-established principle in pharmacology that genetic variations in metabolic enzymes, particularly CYP enzymes, can lead to significant inter-individual differences in drug metabolism and response.

Given the likely involvement of CYP enzymes in this compound metabolism, it is conceivable that polymorphisms in the genes encoding these enzymes could alter its pharmacokinetic profile. For instance, if a specific CYP isoform is primarily responsible for the clearance of this compound, a polymorphism that results in a non-functional or poorly-functional enzyme could lead to increased exposure and potential toxicity. Conversely, polymorphisms leading to ultra-rapid metabolism could result in reduced efficacy. Preclinical models with specific genetic knockouts or humanized enzyme systems would be required to investigate these potential effects.

Potential for Drug-Drug Interactions (DDI) at the Metabolic Level Involving this compound (in vitro/pre-clinical)

There are no published in vitro or preclinical studies specifically evaluating the potential for drug-drug interactions (DDI) involving this compound. However, the potential for such interactions exists, primarily through the inhibition or induction of metabolic enzymes.

If this compound is a substrate for a particular CYP enzyme, co-administration with a potent inhibitor of that enzyme could lead to increased plasma concentrations of this compound. Conversely, co-administration with an inducer could decrease its systemic exposure. mdpi.com

Furthermore, compounds isolated from Euphorbia species have been shown to have inhibitory effects on various enzymes. nih.gov Therefore, it is also possible that this compound or its metabolites could inhibit or induce the activity of CYP enzymes, thereby affecting the metabolism of other co-administered drugs. In vitro studies using human liver microsomes and recombinant CYP enzymes would be necessary to assess the inhibitory and inductive potential of this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Euphorbiasteroid |

| This compound |

| Euphoboetirane A |

| Casbene |

Lack of Scientific Data Precludes Comprehensive Ecological Analysis of this compound

A thorough review of existing scientific literature reveals a significant gap in the understanding of the ecological role and environmental impact of the chemical compound this compound. While this lathyrane diterpenoid, isolated from plants of the Euphorbia genus, has been the subject of phytochemical and pharmacological research, particularly for its cytotoxic and potential anticancer properties, its interactions within ecosystems remain largely unexplored. medchemexpress.comnih.govnih.govresearchgate.net Consequently, a detailed and scientifically robust article structured around its ecological functions cannot be compiled at this time.

The specific roles of this compound in mediating plant-herbivore interactions, its potential as a chemical defense mechanism, and its involvement in allelopathic communication between plant species have not been specifically investigated. While the genus Euphorbia is known for producing a diverse array of secondary metabolites, including various diterpenoids that can deter herbivores and inhibit the growth of competing plants, studies have yet to single out and define the specific contribution of this compound to these processes. researchgate.netnih.govfrontiersin.orgmdpi.com General studies on Euphorbia species indicate that their chemical defenses are complex and that the effects observed are often the result of a mixture of compounds. frontiersin.org

Furthermore, there is a complete absence of research on the environmental fate of this compound. Data regarding its microbial degradation in soil and aquatic environments, its potential for bioaccumulation in organisms, and the possibility of biomagnification through the food chain are not available in the current body of scientific literature. Understanding these aspects is crucial for a comprehensive assessment of the compound's environmental impact.

Due to this critical lack of specific research, any attempt to generate an article on the ecological role and environmental impact of this compound would be speculative and would not meet the required standards of scientific accuracy and detail. Further empirical studies are necessary to elucidate the ecological functions and environmental footprint of this specific diterpenoid.

Emerging Research Avenues and Future Perspectives for Euphorbiafactor L2

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Euphorbiafactor L2 Research

The comprehensive study of this compound is increasingly benefiting from the application of "omics" technologies. These approaches, including genomics, proteomics, and metabolomics, offer a systems-level understanding of the compound's interactions within a biological system. While dedicated omics studies on this compound are still in nascent stages, the existing research landscape provides a clear trajectory for future investigations.

Genomics: Genomic approaches can be pivotal in identifying the genetic determinants of sensitivity or resistance to this compound. By employing techniques such as CRISPR-Cas9 screening, researchers can systematically knock out genes in cancer cell lines to pinpoint those that are essential for the cytotoxic effects of this compound. This can lead to the discovery of novel drug targets and biomarkers for predicting patient response.

Proteomics: Proteomics offers a direct window into the functional state of cells and tissues by quantifying changes in protein expression and post-translational modifications. A key application in this compound research is the identification of its direct molecular targets. For instance, thermal proteome profiling or chemical proteomics could be used to identify proteins that physically interact with this compound. Furthermore, quantitative proteomics can reveal the broader impact of this compound on cellular pathways. One study has noted the potential of proteomics in characterizing the cytotoxicity mechanism of natural compounds, a strategy that could be applied to this compound. labshare.cn

Metabolomics: Metabolomics, the study of small molecules within cells and tissues, can elucidate the metabolic reprogramming induced by this compound. By analyzing the changes in metabolite levels, researchers can understand how the compound affects key metabolic pathways, such as glycolysis or lipid metabolism, which are often dysregulated in diseases like cancer. This information can be crucial for understanding the compound's mechanism of action and for identifying potential combination therapies.

A multi-omics approach, integrating data from genomics, proteomics, and metabolomics, will be essential to construct a comprehensive model of this compound's biological effects. This integrated analysis can reveal complex regulatory networks and feedback loops that are not apparent from a single omics dataset.

Advances in High-Throughput Screening and Phenotypic Profiling for this compound-Target Interactions

High-throughput screening (HTS) and phenotypic profiling are powerful tools for discovering new biological activities and understanding the mechanism of action of compounds like this compound.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for a specific biological activity. While this compound itself is a natural product, HTS can be employed to screen for synergistic or antagonistic interactions with other drugs. Large-scale combination drug screens could identify novel therapeutic strategies that enhance the efficacy of this compound. Additionally, HTS of extensive compound libraries can identify other molecules that phenocopy the effects of this compound, potentially leading to the discovery of novel scaffolds with similar therapeutic potential. Although not directly involving this compound, the use of HTS has been successful in identifying novel neuroprotective inhibitors. labshare.cn

Phenotypic Profiling: Phenotypic profiling, or cell-based screening, provides a more holistic view of a compound's effects by assessing a wide range of cellular phenotypes. High-content imaging, for example, can be used to analyze changes in cell morphology, organelle function, and protein localization in response to this compound treatment. This approach can help to identify unexpected biological activities and provide clues about the compound's mechanism of action. By comparing the phenotypic fingerprint of this compound to a library of reference compounds with known mechanisms, researchers can generate hypotheses about its molecular targets.

Future advancements in these areas, such as the integration of artificial intelligence and machine learning for data analysis, will further accelerate the exploration of this compound's therapeutic potential.

Development of Novel Research Tools and Chemical Probes Based on this compound

The unique chemical structure and biological activity of this compound make it an attractive scaffold for the development of novel research tools and chemical probes. These tools are instrumental for target identification and validation, as well as for dissecting complex biological pathways.

A chemical probe is a small molecule that is used to study a specific protein or pathway in a cellular or in vivo context. To serve as a robust chemical probe, a compound should ideally be potent, selective, and have a well-characterized mechanism of action. While this compound shows promise, further optimization may be needed to enhance its properties for use as a chemical probe.

The development of probes based on the this compound scaffold could involve:

Affinity-based probes: These probes are designed to covalently bind to their target protein, allowing for its subsequent isolation and identification using techniques like mass spectrometry. This would involve chemically modifying the this compound structure to include a reactive group and a reporter tag.

Fluorescent probes: By attaching a fluorescent dye to this compound, researchers can visualize its subcellular localization and track its movement within living cells. This can provide valuable insights into its site of action.

These chemical probes would be invaluable for definitively identifying the direct binding partners of this compound and for studying the dynamics of these interactions in real-time. The development of such tools will be a critical step in advancing our understanding of this potent natural product.

Exploration of Unexplored Biological Activities and Mechanistic Pathways of this compound

While the anti-inflammatory and anti-cancer properties of this compound are increasingly being characterized, there remains a vast, unexplored landscape of its potential biological activities and the underlying mechanistic pathways.

Current research has highlighted its role as an inhibitor of the NF-κB pathway and its ability to alleviate lipopolysaccharide-induced acute lung injury and inflammation. labshare.cnmolnova.com Additionally, it has been identified as an inhibitor of Aβ aggregation, suggesting a potential therapeutic role in Alzheimer's disease. nih.gov

Future research should aim to explore:

Neuroprotective Effects: Beyond its impact on Aβ aggregation, the anti-inflammatory properties of this compound warrant a deeper investigation into its potential as a neuroprotective agent in other neurodegenerative diseases characterized by neuroinflammation, such as Parkinson's disease or multiple sclerosis.

Antiviral Activity: Many natural products from the Euphorbia genus exhibit antiviral properties. Systematic screening of this compound against a panel of viruses could uncover novel antiviral activities.

Immunomodulatory Roles: The inhibition of the NF-κB pathway suggests a broader immunomodulatory role for this compound. Investigating its effects on different immune cell populations, such as T cells, B cells, and macrophages, could reveal its potential in treating autoimmune disorders.

The exploration of these new therapeutic areas will require a combination of in vitro and in vivo models, coupled with the advanced technologies discussed in the preceding sections.

| Known and Potential Biological Activities of this compound |

| Established Activities |

| Anti-inflammatory (via NF-κB inhibition) |

| Anti-cancer |

| Inhibition of Aβ aggregation |

| Potential Unexplored Activities |

| Neuroprotection in other neurodegenerative diseases |

| Antiviral activity |

| Immunomodulation in autoimmune disorders |

Challenges and Opportunities in this compound Research and Development for Basic Science

The journey of a natural product from discovery to a well-understood chemical tool for basic science is fraught with challenges, and this compound is no exception. However, these challenges also present significant opportunities for scientific advancement.

Challenges:

Supply and Synthesis: The isolation of this compound from its natural source can be a low-yield and labor-intensive process. The development of a scalable and efficient total synthesis route is a major challenge but would provide a sustainable supply for research and development.

Target Deconvolution: Identifying the direct molecular target(s) of a natural product is often a complex task. While pathways like NF-κB are known to be modulated by this compound, pinpointing the initial binding protein is crucial for a complete mechanistic understanding.

Selectivity Profiling: A thorough characterization of the selectivity of this compound against a broad panel of kinases and other potential off-targets is necessary to interpret its biological effects accurately.

Opportunities:

Medicinal Chemistry: The complex structure of this compound offers a rich scaffold for medicinal chemistry efforts. Structure-activity relationship (SAR) studies can lead to the design of more potent and selective analogs.

Chemical Biology: The development of chemical probes based on this compound, as discussed earlier, presents a significant opportunity to advance our understanding of its biological functions and to validate its targets.

Translational Research: The promising preclinical data on this compound in cancer and inflammation provides a strong rationale for further translational studies to explore its therapeutic potential in various disease models.

Overcoming these challenges and capitalizing on these opportunities will require a multidisciplinary approach, integrating natural product chemistry, synthetic chemistry, pharmacology, and chemical biology. The continued investigation of this compound holds the promise of not only yielding novel therapeutic agents but also of providing powerful tools to dissect fundamental biological processes.

Q & A

Q. How can multi-omics approaches elucidate this compound’s mechanism of action beyond apoptosis?

- Methodological Answer : Integrate proteomics (TMT labeling), metabolomics (LC-HRMS), and phospho-kinase arrays to map signaling networks. Use pathway enrichment analysis (KEGG, Reactome) and validate hits with siRNA knockdown. Compare results to known diterpenoid databases (e.g., PubChem BioAssay) .

Data Reporting Standards

Q. Table 2: Minimum Data Requirements for this compound Studies

| Data Type | Reporting Standard | Example |

|---|---|---|

| Cytotoxicity | IC₅₀ ± 95% CI, n ≥ 3 replicates | IC₅₀ = 12.3 μM (10.5–14.1) |

| In Vivo Dosing | mg/kg, route, vehicle details | 10 mg/kg, i.p., 5% DMSO/PEG300 |

| Statistical Analysis | Effect size (Cohen’s d), p-value | d = 1.2, p < 0.01 |

| Ethical Compliance | ARRIVE checklist section | Section 2.3: Randomization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.